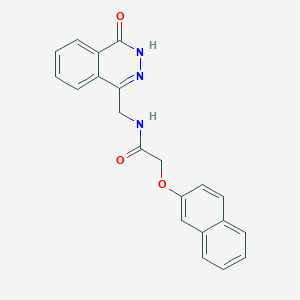

2-(naphthalen-2-yloxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-20(13-27-16-10-9-14-5-1-2-6-15(14)11-16)22-12-19-17-7-3-4-8-18(17)21(26)24-23-19/h1-11H,12-13H2,(H,22,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRGKQWRKYOSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NNC(=O)C4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenated compound under basic conditions to form the naphthalen-2-yloxy intermediate.

Synthesis of Phthalazinone Intermediate: The phthalazinone moiety is synthesized through the cyclization of a suitable precursor, often involving hydrazine and a phthalic anhydride derivative.

Coupling Reaction: The final step involves the coupling of the naphthalen-2-yloxy intermediate with the phthalazinone intermediate in the presence of a coupling agent, such as a carbodiimide, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has found applications in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Critical Analysis

- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography, and in vitro activity are absent in the provided evidence. Extrapolations rely on analogs (e.g., 7c, 4b).

- Contradictions: highlights cytotoxicity for a morpholinoethyl analog, whereas phthalazinone derivatives () prioritize anti-proliferative mechanisms, suggesting scaffold-dependent biological pathways.

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 339.35 g/mol. The structure features a naphthalene moiety linked to a phthalazinone derivative, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 339.35 g/mol |

| LogP | 1.636 |

| Water Solubility (LogSw) | -2.43 |

| Polar Surface Area | 75.776 Ų |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The phthalazinone moiety is known to interact with various cellular pathways involved in cancer proliferation and apoptosis. For instance, phthalazine derivatives have been shown to inhibit cell growth in cancer cell lines such as breast and lung cancer cells.

The proposed mechanisms through which This compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in tumor growth.

- Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, which is often associated with tumor progression.

Study 1: Antitumor Activity in vitro

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Study 2: In vivo Efficacy

In vivo studies using murine models revealed that administration of the compound led to a substantial reduction in tumor size compared to control groups. Histological analysis indicated decreased proliferation markers (Ki67) and increased apoptosis markers (TUNEL assay).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.